

Spectroscopic data for 1-(3-Nitrophenyl)-2-nitropropene (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)-2-nitropropene

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Spectroscopic Analysis of Nitrostyrenes: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an overview of the spectroscopic characterization of nitrostyrene compounds, with a focus on the analytical techniques used to elucidate their chemical structures. While specific, comprehensive spectroscopic data for **1-(3-Nitrophenyl)-2-nitropropene** is not readily available in public databases, this document will use the closely related and well-documented compound, 1-phenyl-2-nitropropene, as a case study to illustrate the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the analysis of this class of molecules.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in modern chemistry for determining the structure, purity, and identity of chemical compounds. For novel or synthesized molecules like substituted nitropropenes, a combination of NMR, IR, and MS is typically employed to obtain a complete structural assignment. Each technique provides unique and complementary information about the molecule's atomic and molecular properties.

Spectroscopic Data for 1-Phenyl-2-nitropropene (Illustrative Example)

As a proxy for **1-(3-Nitrophenyl)-2-nitropropene**, the spectroscopic data for 1-phenyl-2-nitropropene is presented below. This data is representative of the types of signals and fragments one would expect for a nitrostyrene derivative.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Parameter	Value
Molecular Formula	C ₉ H ₉ NO ₂
Molecular Weight	163.17 g/mol [1] [2]
Major Peaks (m/z)	
Top Peak	115
2nd Highest	163
3rd Highest	116

Table 1: Mass Spectrometry Data for 1-Phenyl-2-nitropropene.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group	**Characteristic Absorption (cm⁻¹) **
C=C (alkene)	~1608
NO ₂ (nitro group)	~1532 (asymmetric), ~1358 (symmetric)
C-H (aromatic)	~3075
C-H (alkene)	Not explicitly detailed in search results

Table 2: General IR Absorption Ranges for Functional Groups in 1-Phenyl-2-nitropropene. The provided search result gives a list of IR peaks without specific assignments[3]. The values above are typical ranges for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While specific NMR data for 1-phenyl-2-nitropropene was not found in the search results, a hypothetical ¹H NMR spectrum would be expected to show signals for the vinyl proton, the methyl protons, and the aromatic protons of the phenyl group. Similarly, a ¹³C NMR spectrum would show distinct signals for the carbons in the aromatic ring, the double bond, and the methyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a compound like **1-(3-Nitrophenyl)-2-nitropropene**.

Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- **Injection:** A small volume of the sample solution is injected into the gas chromatograph (GC).
- **Separation:** The GC separates the compound from any impurities based on its boiling point and interaction with the stationary phase of the GC column.

- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
- **Detection:** The ionized molecules and their fragments are separated by the mass analyzer based on their mass-to-charge ratio and detected.

Infrared Spectroscopy (ATR-FTIR)

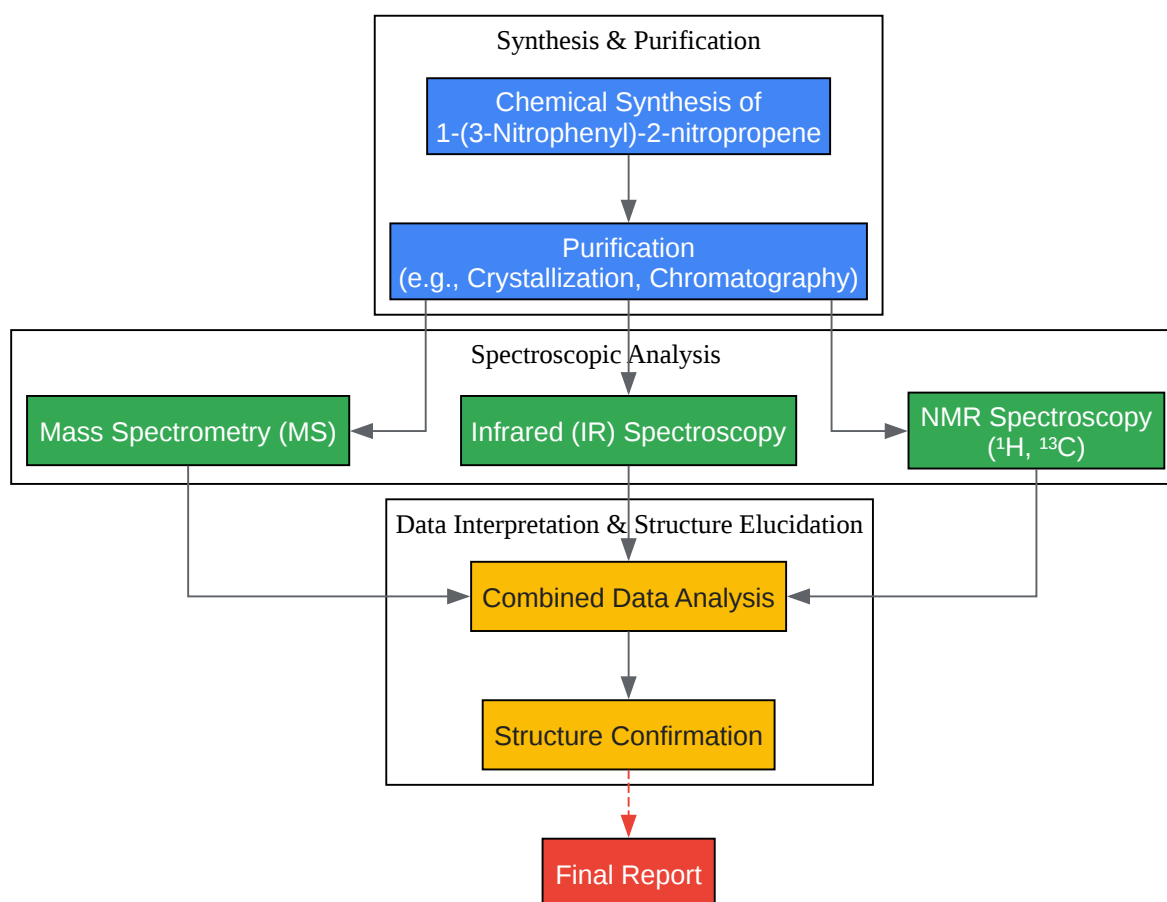
- **Sample Preparation:** A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.
- **Analysis:** The IR beam is passed through the ATR crystal, and the sample in contact with the crystal absorbs specific frequencies of IR radiation corresponding to its vibrational modes.
- **Detection:** The detector measures the transmitted IR radiation, and a Fourier transform is applied to the signal to generate the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Analysis:** The NMR tube is placed in the NMR spectrometer. For ^1H NMR, a radiofrequency pulse excites the hydrogen nuclei. For ^{13}C NMR, a different frequency pulse excites the carbon-13 nuclei.
- **Detection:** As the nuclei relax, they emit radiofrequency signals that are detected and converted into an NMR spectrum by Fourier transform. Chemical shifts, coupling constants, and integration values are then analyzed to determine the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive structural elucidation of **1-(3-Nitrophenyl)-2-nitropropene**, like any novel compound, would necessitate a combined analytical approach. While specific experimental data for this particular molecule is not widely published, the methodologies and expected data

types can be inferred from closely related structures such as 1-phenyl-2-nitropropene. The application of MS, IR, and NMR spectroscopy, as outlined in this guide, provides the necessary framework for researchers in drug discovery and chemical synthesis to confidently identify and characterize such molecules.

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References

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